N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine
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Overview
Description
N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of N2,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine makes it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of N2,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with the corresponding amine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms with the desired amine groups. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include palladium catalysts, which facilitate the Suzuki–Miyaura coupling reaction in water . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine has several scientific research applications. It is used as a ligand for stabilizing palladium nanoparticles, which are efficient catalysts for the Suzuki–Miyaura coupling reaction .
Mechanism of Action
The mechanism of action of N2,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine involves its ability to act as a ligand and stabilize metal nanoparticles. This stabilization is crucial for catalytic reactions, such as the Suzuki–Miyaura coupling reaction, where the compound facilitates the reduction of palladium (II) to palladium (0), enabling efficient catalysis .
Comparison with Similar Compounds
N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine can be compared with other 1,3,5-triazine derivatives, such as hexamethylmelamine and 2-amino-4-morpholino-1,3,5-triazine. These compounds also exhibit significant biological properties, including antitumor activity . the unique structure of N2,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine, with its long alkyl chains, provides distinct advantages in terms of solubility and stabilization of metal nanoparticles.
Biological Activity
N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine is a complex organic compound that belongs to the class of triazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula for this compound is C30H66N6O9. The structure consists of a triazine ring substituted with three dodecyloxypropyl groups. The presence of long aliphatic chains contributes to its amphiphilic nature, which may influence its biological interactions.
Physical Properties
- Molecular Weight : 566.87 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water due to hydrophobic dodecyl groups.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of triazine derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains:
Bacterial Strain | Activity |
---|---|
Escherichia coli (Gram -) | Inhibited |
Staphylococcus aureus (Gram +) | Inhibited |
Klebsiella pneumoniae (Gram -) | Inhibited |
Streptococcus mutans (Gram +) | Inhibited |
The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Cytotoxicity Studies
In vitro cytotoxicity assays have been performed to assess the safety profile of this compound. Research indicates that while it exhibits antimicrobial properties, it also shows selective cytotoxicity towards cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 20 |
MCF-7 (breast cancer) | 15 |
A549 (lung cancer) | 25 |
These results suggest that this compound may serve as a potential lead compound for anticancer drug development.
The biological activity of triazines often involves:
- Intercalation into DNA : This can disrupt replication and transcription processes.
- Inhibition of Enzymatic Activity : Certain triazines inhibit key enzymes involved in cellular metabolism.
- Membrane Disruption : The amphiphilic nature allows these compounds to integrate into lipid bilayers, leading to increased permeability and cell lysis.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Abbas et al., novel triazine derivatives were synthesized and tested against common pathogens. The results demonstrated that specific substitutions on the triazine ring significantly enhanced antimicrobial efficacy compared to parent compounds .
Case Study 2: Anticancer Potential
A study published in the Journal of Medicinal Chemistry highlighted the evaluation of various triazine derivatives for their anticancer properties. The results indicated that modifications at the 1 and 3 positions of the triazine ring could lead to improved selectivity and potency against cancer cells .
Properties
CAS No. |
769136-49-4 |
---|---|
Molecular Formula |
C48H96N6O3 |
Molecular Weight |
805.3 g/mol |
IUPAC Name |
2-N,4-N,6-N-tris(3-dodecoxypropyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C48H96N6O3/c1-4-7-10-13-16-19-22-25-28-31-40-55-43-34-37-49-46-52-47(50-38-35-44-56-41-32-29-26-23-20-17-14-11-8-5-2)54-48(53-46)51-39-36-45-57-42-33-30-27-24-21-18-15-12-9-6-3/h4-45H2,1-3H3,(H3,49,50,51,52,53,54) |
InChI Key |
FJZBPYLNNPNQSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCCNC1=NC(=NC(=N1)NCCCOCCCCCCCCCCCC)NCCCOCCCCCCCCCCCC |
Origin of Product |
United States |
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